4-[4-(2-Methoxyphenyl)piperidino]-3-nitrobenzaldehyde
Description
4-[4-(2-Methoxyphenyl)piperidino]-3-nitrobenzaldehyde is a tertiary amine derivative featuring a nitrobenzaldehyde core substituted with a piperidine ring bearing a 2-methoxyphenyl group. The piperidine moiety, coupled with the 2-methoxyphenyl group, may influence steric and electronic properties, making it a candidate for pharmacological or materials science research.
Properties
IUPAC Name |
4-[4-(2-methoxyphenyl)piperidin-1-yl]-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-25-19-5-3-2-4-16(19)15-8-10-20(11-9-15)17-7-6-14(13-22)12-18(17)21(23)24/h2-7,12-13,15H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWTTYDGWHAYGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCN(CC2)C3=C(C=C(C=C3)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371581 | |
| Record name | 4-[4-(2-Methoxyphenyl)piperidin-1-yl]-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301334-92-9 | |
| Record name | 4-[4-(2-Methoxyphenyl)piperidin-1-yl]-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methoxyphenyl)piperidino]-3-nitrobenzaldehyde typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with 2-Methoxyphenyl Group: The piperidine ring is then substituted with a 2-methoxyphenyl group using a suitable electrophilic aromatic substitution reaction.
Introduction of the Nitrobenzaldehyde Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Methoxyphenyl)piperidino]-3-nitrobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed under controlled conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[4-(2-Methoxyphenyl)piperidino]-3-nitrobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(2-Methoxyphenyl)piperidino]-3-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring and methoxyphenyl group contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Piperazine-Based Analogs (HBK Series)
A series of structurally related compounds (HBK14–HBK19) share the 4-(2-methoxyphenyl)piperazine scaffold but differ in their substituents (Table 1). These compounds, synthesized as hydrochlorides, feature phenoxyalkyl chains (e.g., ethoxyethyl or propyl groups) with varying methyl, chloro, or trimethyl substitutions on the aromatic ring .
Key Differences :
- Substituents: The HBK compounds prioritize phenoxyalkyl side chains, likely targeting receptor binding (e.g., CNS applications), whereas the nitrobenzaldehyde group in the target compound suggests a role as a synthetic intermediate.
Morpholine Derivative (PI-27449)
4-(4-Morpholino)-3-nitrobenzaldehyde (PI-27449) replaces the piperidine-2-methoxyphenyl group with a morpholine ring (Table 1).
Key Differences :
- Electronics : Morpholine’s oxygen atom increases electron density, which may alter reactivity in nucleophilic aromatic substitution or redox reactions involving the nitro group.
- Applications : PI-27449 is marketed as a synthetic intermediate (95% purity), whereas the discontinued status of the target compound suggests niche or obsolete applications.
Bezitramide (Controlled Substance)
Bezitramide, a narcotic drug under international control, shares a piperidine backbone but incorporates a benzimidazolone-propanenitrile substituent (Table 1). This complex structure confers potent opioid activity, contrasting sharply with the nitrobenzaldehyde-based compounds discussed here .
Key Differences :
- Pharmacology: Bezitramide’s benzimidazolone group is critical for opioid receptor binding, while the nitrobenzaldehyde moiety in the target compound lacks known narcotic properties.
Data Table: Comparative Overview
Research Findings and Implications
- Synthetic Utility: The nitrobenzaldehyde group in this compound and PI-27449 suggests utility in Schiff base formation or as electrophilic partners in cross-coupling reactions.
- Pharmacological Gaps : Unlike the HBK series or Bezitramide, the target compound lacks documented pharmacological data, indicating its primary role in chemical synthesis.
- Structural Tuning: Substituting piperidine with morpholine (PI-27449) or piperazine (HBK series) demonstrates how minor changes in heterocyclic cores can dramatically alter solubility, reactivity, and biological activity.
Biological Activity
4-[4-(2-Methoxyphenyl)piperidino]-3-nitrobenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antibacterial effects. This article summarizes the available research findings, including synthesis methods, biological assays, and case studies that demonstrate its efficacy.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the following general steps:
- Formation of the Piperidine Ring : This involves reacting appropriate precursors to create a substituted piperidine.
- Nitro Group Introduction : The introduction of the nitro group at the benzaldehyde position is achieved through nitration reactions.
- Final Coupling Reaction : The final step involves coupling the piperidine with the nitrobenzaldehyde to yield the target compound.
These synthetic pathways have been optimized for yield and purity, as demonstrated in previous studies on related compounds .
Anticancer Activity
Research has shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. Notable findings include:
- IC50 Values : In studies evaluating antiproliferative activities, several derivatives displayed IC50 values in the low micromolar range (e.g., 0.70 ± 0.14 μM against HL-60 leukemia cells) .
- Selectivity : Some derivatives demonstrated selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index .
Antibacterial Activity
The compound's antibacterial properties have also been investigated, particularly its effectiveness against Gram-positive and Gram-negative bacteria. Key findings include:
- Mechanism of Action : The antibacterial activity is thought to stem from the compound's ability to disrupt bacterial DNA synthesis, leading to cell death .
- Minimum Inhibitory Concentration (MIC) : Various studies reported MIC values indicating potent activity against strains such as Staphylococcus aureus and Escherichia coli .
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Study on Anticancer Efficacy : A recent study demonstrated that modifications to the piperidine structure significantly enhanced cytotoxicity against breast cancer cell lines, with some derivatives achieving IC50 values below 1 μM .
- Antimicrobial Resistance : Another study explored the effectiveness of this compound against antibiotic-resistant bacterial strains, showing promising results that could lead to new treatment options for resistant infections .
Table 1: Summary of Biological Activities
Table 2: Structural Modifications and Their Effects
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
